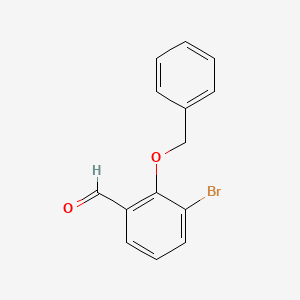

2-(Benzyloxy)-3-bromobenzaldehyde

Description

BenchChem offers high-quality 2-(Benzyloxy)-3-bromobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-3-bromobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCPOOYYSDHTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702800 | |

| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120980-85-0 | |

| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-3-bromobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(benzyloxy)-3-bromobenzaldehyde, a key aromatic aldehyde intermediate. With a molecular weight of 291.14 g/mol , this compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. This document details its chemical and physical properties, outlines a robust synthesis protocol, explores its reactivity and potential applications, and provides essential safety and handling information. The strategic placement of the benzyloxy, bromo, and aldehyde functionalities makes it a versatile reagent for constructing elaborate molecular architectures.

Introduction

2-(Benzyloxy)-3-bromobenzaldehyde, with the chemical formula C₁₄H₁₁BrO₂, is a substituted aromatic aldehyde that has garnered interest in synthetic organic chemistry.[1] Its structure, featuring a benzyloxy protecting group ortho to the aldehyde and a bromine atom at the meta position, offers a unique combination of reactive sites. The aldehyde group is a versatile handle for various transformations, including nucleophilic additions and condensations. The bromine atom can participate in a wide array of cross-coupling reactions, allowing for the introduction of diverse substituents. The benzyloxy group, while serving as a protecting group for the phenol, can be readily removed to reveal a hydroxyl functionality for further derivatization. These structural features make 2-(benzyloxy)-3-bromobenzaldehyde a valuable precursor for the synthesis of novel heterocyclic compounds, potential drug candidates, and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in a laboratory setting. While experimental data for 2-(benzyloxy)-3-bromobenzaldehyde is not extensively reported, a combination of computed data and information from analogous compounds provides a solid foundation for its characterization.

| Property | Value | Source |

| Molecular Weight | 291.14 g/mol | PubChem[1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | PubChem[1] |

| CAS Number | 120980-85-0 | PubChem[1] |

| IUPAC Name | 3-bromo-2-(phenylmethoxy)benzaldehyde | PubChem[1] |

| Synonyms | 2-Benzyloxy-3-bromo-benzaldehyde | PubChem[1] |

| XLogP3-AA (Computed) | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

| Exact Mass (Computed) | 289.99424 Da | PubChem[1] |

| Appearance | Light yellow liquid or crystalline solid | Inferred from 3-bromobenzaldehyde[2] |

| Solubility | Expected to be soluble in organic solvents such as ethanol, ether, and dichloromethane. Insoluble in water. | Inferred from 3-bromobenzaldehyde[2] |

Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde

The synthesis of 2-(benzyloxy)-3-bromobenzaldehyde is most effectively achieved through a two-step process, starting from the commercially available 2-bromophenol. The initial step involves the ortho-formylation of 2-bromophenol to yield the key intermediate, 3-bromo-2-hydroxybenzaldehyde. This is followed by a Williamson ether synthesis to introduce the benzyloxy group.

Diagram 1: Synthetic workflow for 2-(Benzyloxy)-3-bromobenzaldehyde.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

This protocol is adapted from the established procedure for the formylation of phenols.[3][4]

Materials:

-

2-Bromophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Dry Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-bromophenol in dry THF, add anhydrous magnesium chloride and triethylamine.

-

Add paraformaldehyde to the mixture and heat to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde

This protocol is a standard Williamson ether synthesis.

Materials:

-

3-Bromo-2-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-bromo-2-hydroxybenzaldehyde in DMF and add potassium carbonate.

-

To this stirred suspension, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-(benzyloxy)-3-bromobenzaldehyde.

Chemical Reactivity and Applications

The synthetic utility of 2-(benzyloxy)-3-bromobenzaldehyde stems from the reactivity of its functional groups.

Diagram 2: Reactivity map of 2-(Benzyloxy)-3-bromobenzaldehyde.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for transformations. It readily undergoes nucleophilic addition with organometallic reagents like Grignard and organolithium compounds to form secondary alcohols.[5][6] Reduction with agents such as sodium borohydride yields the corresponding benzyl alcohol, while oxidation provides the benzoic acid derivative. Furthermore, it is a suitable substrate for olefination reactions, such as the Wittig reaction, to form alkenes.

Reactions at the Bromine Atom

The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

Deprotection of the Benzyloxy Group

The benzyloxy group can be cleaved under standard hydrogenolysis conditions (H₂ gas with a palladium catalyst) to unmask the phenol. This provides an additional site for functionalization in multi-step syntheses.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[7] The related compound, 3-bromobenzaldehyde, is a key building block for active pharmaceutical ingredients (APIs).[7] Benzyloxybenzaldehyde derivatives have shown promise in medicinal chemistry, for instance, as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival.[8] The unique substitution pattern of 2-(benzyloxy)-3-bromobenzaldehyde makes it an attractive starting material for the synthesis of novel heterocyclic scaffolds and other complex molecules with potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(benzyloxy)-3-bromobenzaldehyde.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Benzyloxy)-3-bromobenzaldehyde is a versatile and valuable intermediate in organic synthesis. Its molecular weight of 291.14 g/mol and its distinct trifunctional nature provide chemists with a powerful tool for the construction of complex molecular frameworks. The synthetic route is accessible, and its reactivity is well-defined, making it a reliable building block for applications in drug discovery, medicinal chemistry, and materials science. Adherence to proper safety protocols is essential for its handling and use in a research and development setting.

References

- Google Patents. (n.d.). Preparation of 3-bromobenzaldehyde.

-

Wikipedia. (2023, December 2). 3-Bromobenzaldehyde. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-3-bromobenzaldehyde. Retrieved January 24, 2026, from [Link]

- Allen, C. E., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1689.

-

University of Calgary. (n.d.). Ch 14: Reactivity of Organometallics. Retrieved January 24, 2026, from [Link]

- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748.

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-bromo- (CAS 3132-99-8). Retrieved January 24, 2026, from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2015). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 24, 2026, from [Link]

-

TradeIndia. (n.d.). 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromobenzaldehyde in Pharmaceutical Synthesis. Retrieved January 24, 2026, from [Link]

Sources

- 1. 2-(Benzyloxy)-3-bromobenzaldehyde | C14H11BrO2 | CID 53440787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing [sonalplasrubind.com]

- 3. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Strategic Importance and Synthetic Overview

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde

2-(Benzyloxy)-3-bromobenzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique substitution pattern—a sterically accessible aldehyde, a protective benzyloxy group, and a bromine atom ripe for cross-coupling reactions—makes it a versatile intermediate.

This guide provides a comprehensive, field-proven pathway for the synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde. The narrative is structured to not only provide a step-by-step protocol but to elucidate the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. The pathway is logically divided into two primary stages:

-

Ortho-Formylation: The construction of the key intermediate, 3-bromo-2-hydroxybenzaldehyde, from commercially available 2-bromophenol.

-

Williamson Ether Synthesis: The selective protection of the phenolic hydroxyl group via benzylation to yield the final target molecule.

Chapter 1: Synthetic Pathway and Retrosynthetic Logic

The most reliable and efficient synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde begins with the precursor 3-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a Williamson ether synthesis to introduce the benzyl protecting group.[1] This approach is strategically sound as the ortho-formylation of 2-bromophenol is a well-established and high-yielding reaction.[2] The subsequent benzylation of the resulting salicylaldehyde derivative proceeds cleanly under mild basic conditions.

Caption: Overall synthetic workflow for 2-(Benzyloxy)-3-bromobenzaldehyde.

Chapter 2: Synthesis of the Key Intermediate: 3-Bromo-2-hydroxybenzaldehyde

The foundational step in this pathway is the regioselective introduction of a formyl group (-CHO) ortho to the hydroxyl group of 2-bromophenol.

Principle and Mechanism: The Role of Chelation in Ortho-Formylation

This transformation is achieved via a modified Duff reaction. The key to achieving high regioselectivity (formylation at the C2 position) lies in the use of anhydrous magnesium chloride. MgCl₂ acts as a Lewis acid, coordinating to both the phenolic oxygen of 2-bromophenol and the oxygen of paraformaldehyde. This coordination forms a chelated intermediate that holds the electrophilic formaldehyde equivalent in close proximity to the ortho position of the phenol, thereby directing the electrophilic aromatic substitution to that site. Triethylamine serves as a non-nucleophilic base to facilitate the reaction. This method is a well-established procedure for the synthesis of salicylaldehydes.[2]

Detailed Experimental Protocol: Ortho-Formylation

This protocol is adapted from established literature procedures for the formylation of phenols.[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) |

| 2-Bromophenol | 173.01 | 8.65 g | 50 |

| Anhydrous Magnesium Chloride | 95.21 | 9.52 g | 100 |

| Paraformaldehyde | 30.03 | 4.50 g | 150 |

| Triethylamine | 101.19 | 20.24 g (27.8 mL) | 200 |

| Dry Tetrahydrofuran (THF) | - | 250 mL | - |

| 1 N Hydrochloric Acid | - | ~300 mL | - |

| Diethyl Ether or Ethyl Acetate | - | For extraction | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Inert Atmosphere: A dry 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet is purged with an inert gas.

-

Reagent Addition: Anhydrous magnesium chloride (9.52 g, 100 mmol) and dry THF (150 mL) are added to the flask. The mixture is stirred until the MgCl₂ is well suspended.

-

Phenol Addition: 2-Bromophenol (8.65 g, 50 mmol) is added, followed by triethylamine (27.8 mL, 200 mmol). The mixture is stirred for 15 minutes at room temperature.

-

Formaldehyde Addition: Paraformaldehyde (4.50 g, 150 mmol) is added in one portion.

-

Reaction: The reaction mixture is heated to reflux (approximately 66°C for THF) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Quenching and Workup: After completion, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow addition of 1 N HCl (~300 mL) until the mixture is acidic (pH ~1-2).

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 3-bromo-2-hydroxybenzaldehyde as a solid.

Chapter 3: Williamson Ether Synthesis: Benzylation of the Phenolic Precursor

With the 3-bromo-2-hydroxybenzaldehyde intermediate in hand, the final step is the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is the classic and most effective method for this transformation.

Principle and Mechanism: SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process involves two key events:

-

Deprotonation: The weakly acidic phenolic proton of 3-bromo-2-hydroxybenzaldehyde is removed by a base to form a nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is an ideal base for this purpose; it is strong enough to deprotonate the phenol but mild enough to prevent side reactions.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide. This attack displaces the bromide leaving group in a concerted SN2 fashion, forming the C-O ether bond.[3]

Benzyl bromide is an excellent substrate for SN2 reactions because it is a primary halide, minimizing competing elimination reactions.[4] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are preferred as they solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic.

Caption: Mechanism of the Williamson ether synthesis step.

Detailed Experimental Protocol: Benzylation

This protocol is based on standard Williamson ether synthesis procedures for phenols.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) |

| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 5.0 g | 24.87 |

| Benzyl Bromide (BnBr) | 171.04 | 5.1 g (3.6 mL) | 29.85 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.1 g | 29.85 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Ethyl Acetate (EtOAc) | - | For extraction | - |

| Water | - | For washing | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Setup: To a solution of 3-bromo-2-hydroxybenzaldehyde (5.0 g, 24.87 mmol) in DMF (50 mL) in a round-bottomed flask, add potassium carbonate (4.1 g, 29.85 mmol).

-

Reagent Addition: Add benzyl bromide (3.6 mL, 29.85 mmol) to the mixture dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 3-5 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary. Monitor the reaction's completion by TLC.

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-water (200 mL) and stir.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[1]

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain 2-(Benzyloxy)-3-bromobenzaldehyde as a pure solid.

Chapter 4: Characterization of 2-(Benzyloxy)-3-bromobenzaldehyde

Proper characterization is essential to confirm the identity and purity of the final product.

Expected Physical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO₂[5] |

| Molecular Weight | 291.14 g/mol |

| Appearance | Expected to be a white to pale yellow solid |

| CAS Number | 120980-85-0[5] |

Expected Spectroscopic Data:

The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[1]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde | ~10.4 | Singlet (s) | 1H | -CH O |

| Aromatic | ~7.9 | Doublet (d) | 1H | Ar-H |

| Aromatic | ~7.6 | Doublet (d) | 1H | Ar-H |

| Aromatic (Benzyl) | ~7.3-7.5 | Multiplet (m) | 5H | -O-CH₂-C₆H₅ |

| Aromatic | ~7.2 | Triplet (t) | 1H | Ar-H |

| Benzylic | ~5.2 | Singlet (s) | 2H | -O-CH₂ -Ph |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde Carbonyl | ~190 | C =O |

| Aromatic | ~160 | C -O |

| Aromatic | ~138 | Ar-C |

| Aromatic | ~136 | Ar-C |

| Aromatic (Benzyl) | ~127-129 | Phenyl C s |

| Aromatic | ~125 | Ar-C |

| Aromatic | ~122 | Ar-C |

| Aromatic | ~115 | C -Br |

| Benzylic | ~71 | -O-C H₂-Ph |

Conclusion

The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde is reliably achieved through a robust two-step sequence involving an ortho-formylation of 2-bromophenol followed by a Williamson ether synthesis. This pathway utilizes well-understood reactions and commercially available starting materials, making it an efficient and scalable method for researchers in organic and medicinal chemistry. The resulting product is a valuable and versatile intermediate, poised for further synthetic elaboration.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem Technical Support.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53440787, 2-(Benzyloxy)-3-bromobenzaldehyde. PubChem. [Link]

-

Tidwell, J. H., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678. [Link]

-

Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

LibreTexts. (2021). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-(Benzyloxy)-3-bromobenzaldehyde | C14H11BrO2 | CID 53440787 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Benzyloxy)-3-bromobenzaldehyde and its Structural Analogs in Medicinal Chemistry

Abstract

The substituted benzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a vast array of biologically active compounds. Among these, 2-(Benzyloxy)-3-bromobenzaldehyde stands out as a particularly valuable intermediate. Its unique trifecta of functional groups—a sterically accessible aldehyde for diverse derivatization, a bromine atom for cross-coupling reactions, and a benzyloxy group that acts as a stable protecting group for a reactive phenol—provides a powerful platform for generating complex molecular architectures. This technical guide offers an in-depth exploration of the 2-(Benzyloxy)-3-bromobenzaldehyde core, detailing its synthesis, physicochemical properties, and, most critically, the strategic design and application of its structural analogs. We will delve into field-proven synthetic protocols, analyze structure-activity relationships (SAR), and present a case study on the development of potent enzyme inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this scaffold in their discovery programs.

The Core Scaffold: 2-(Benzyloxy)-3-bromobenzaldehyde

Introduction to a Versatile Building Block

2-(Benzyloxy)-3-bromobenzaldehyde, with the IUPAC name 3-bromo-2-(phenylmethoxy)benzaldehyde, is an aromatic aldehyde that has gained prominence as a key starting material in multi-step organic synthesis.[1] The strategic placement of its functional groups is central to its utility:

-

The Aldehyde (-CHO): Positioned at C1, this group is a primary reactive handle. It readily participates in nucleophilic additions, condensations (e.g., Aldol, Knoevenagel), Wittig reactions, and reductive aminations, allowing for the straightforward introduction of diverse side chains and heterocyclic systems.

-

The Benzyloxy Group (-OCH₂Ph): Located at C2, this moiety serves as a robust protecting group for the phenolic hydroxyl. Unlike more labile protecting groups, it is stable to a wide range of reaction conditions, yet it can be selectively cleaved via catalytic hydrogenation when the phenol's reactivity is desired in later synthetic steps.

-

The Bromine Atom (-Br): The C3 bromine is a critical anchor for modern cross-coupling reactions. It enables the formation of new carbon-carbon and carbon-heteroatom bonds through methodologies like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, facilitating the construction of complex biaryl systems and other elaborate structures.

This unique combination makes the scaffold a powerful tool for systematically exploring chemical space around a central phenyl ring.

Physicochemical Properties

A clear understanding of the core scaffold's properties is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 291.14 g/mol | PubChem[1] |

| IUPAC Name | 3-bromo-2-(phenylmethoxy)benzaldehyde | PubChem[1] |

| CAS Number | 120980-85-0 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O | PubChem[1] |

Synthesis of the Core Scaffold

The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde is most efficiently achieved via a two-step sequence starting from a commercially available precursor. This pathway ensures high yields and purity, which are critical for subsequent derivatization. The causality behind this choice is clear: direct bromination of 2-(benzyloxy)benzaldehyde would yield a mixture of isomers, complicating purification. Building the molecule sequentially provides absolute regiochemical control.

A common synthetic route involves the preparation of the key intermediate, 3-bromo-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis.[2][3]

Caption: Synthetic workflow for 2-(Benzyloxy)-3-bromobenzaldehyde.

Part A: Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Precursor) This protocol is adapted from established procedures for the ortho-formylation of phenols.[2]

-

System Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and septa.

-

Reagent Addition: Charge the flask with anhydrous magnesium chloride (9.52 g, 100 mmol) and dry tetrahydrofuran (THF, 250 mL). To this suspension, add 2-bromophenol (8.65 g, 50 mmol) via syringe, followed by triethylamine (10.12 g, 100 mmol).

-

Formylation: Add paraformaldehyde (4.50 g, 150 mmol) to the mixture. The causality here is the use of paraformaldehyde as a solid, anhydrous source of formaldehyde, which is crucial for the reaction's success in a non-aqueous environment.

-

Reaction: Heat the mixture to a gentle reflux (~75°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and add diethyl ether (100 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl (3 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. The crude product, a pale yellow oil that solidifies on standing, can be purified by recrystallization from hexane to yield pale yellow needles of 3-bromo-2-hydroxybenzaldehyde.

Part B: Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde This protocol employs a standard Williamson ether synthesis.

-

System Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 3-bromo-2-hydroxybenzaldehyde (5.0 g, 24.9 mmol) in dimethylformamide (DMF, 100 mL).

-

Reagent Addition: Add potassium carbonate (4.13 g, 29.9 mmol) to the solution. This mild base is sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ.

-

Alkylation: Add benzyl bromide (4.70 g, 27.4 mmol) dropwise to the stirring mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction by pouring the mixture into a beaker of cold water (300 mL), which will precipitate the product. Stir for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMF and salts. The crude solid can be further purified by recrystallization from an ethanol/water mixture to afford 2-(Benzyloxy)-3-bromobenzaldehyde as a pure, crystalline solid.

Strategic Development of Structural Analogs

The true power of the 2-(benzyloxy)-3-bromobenzaldehyde scaffold lies in its capacity for systematic modification to probe structure-activity relationships (SAR).[4] The goal of analog development is to fine-tune the molecule's properties—such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) profile—by making targeted structural changes.

Caption: Key diversification points for analog development.

Key Modification Sites

-

A-Site (The Benzyloxy Group): While the benzyl group is an excellent protecting group, analogs can be created by using different alkylating agents (e.g., allyl bromide, propargyl bromide) in the Williamson ether synthesis step.[2][3] More importantly, deprotection via catalytic hydrogenation unmasks the C2-hydroxyl group. This phenol is often a key pharmacophoric feature, capable of acting as a hydrogen bond donor, and its presence significantly alters the electronic properties of the ring.[5]

-

B-Site (The Aromatic Ring): The bromine at C3 is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity. Another strategy involves starting with a different substituted phenol to introduce alternative groups, such as fluorine. The 2-(Benzyloxy)-4-fluorobenzaldehyde analog, for instance, is a valuable building block where the fluorine atom enhances metabolic stability and modulates binding affinity.[6]

-

C-Site (The Aldehyde Group): The aldehyde is arguably the most versatile handle. It provides access to a vast number of derivatives:

-

Imines/Amines: Schiff base formation followed by reduction (reductive amination) yields secondary and tertiary amines.

-

Alkenes: Wittig and Horner-Wadsworth-Emmons reactions convert the aldehyde to a C=C double bond with control over stereochemistry.

-

Alcohols: Reduction with agents like NaBH₄ provides the corresponding benzyl alcohol.

-

Carboxylic Acids: Oxidation with reagents like NaClO₂ yields the benzoic acid derivative.

-

Applications in Drug Discovery & Development

The benzyloxybenzaldehyde scaffold and its analogs have demonstrated significant potential in multiple therapeutic areas, with a notable impact in oncology.[6][7]

Case Study: Inhibition of Aldehyde Dehydrogenase (ALDH) in Oncology

Aldehyde Dehydrogenase, particularly the ALDH1A3 isoform, is overexpressed in various cancers and is a marker for cancer stem cells, which are associated with tumor recurrence and chemoresistance.[6] Consequently, the development of potent and selective ALDH1A3 inhibitors is a promising therapeutic strategy. Benzyloxybenzaldehyde derivatives have emerged as a promising scaffold for this purpose.[7]

The aldehyde functionality of these compounds can act as a "warhead," forming a covalent adduct with a cysteine residue in the ALDH active site, while the substituted phenyl ring occupies the substrate-binding tunnel, with different substitutions influencing potency and selectivity.

Caption: Proposed mechanism of ALDH1A3 inhibition by benzaldehyde analogs.

Research into fluorinated benzyloxybenzaldehyde derivatives has yielded compounds with significant inhibitory activity. The data below highlights the potency of these analogs.

| Compound ID | Structure (Core: 2-(Benzyloxy)-4-fluorobenzaldehyde) | IC₅₀ (µM) vs ALDH1A3 | Reference |

| ABMM-15 | Derivative with modified side chain | 0.25 | BenchChem[6] |

| ABMM-16 | Derivative with modified side chain | 0.32 | BenchChem[6] |

These low micromolar to nanomolar potencies underscore the effectiveness of the scaffold in targeting this critical cancer-related enzyme.

Protocol: In Vitro ALDH Inhibitory Assay

To enable researchers to validate the activity of newly synthesized analogs, the following self-validating protocol for a fluorometric ALDH activity assay is provided.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 8.0.

-

Enzyme Stock: Reconstitute recombinant human ALDH1A3 enzyme in assay buffer to a concentration of 1 mg/mL.

-

Substrate Stock: Prepare a 10 mM stock solution of the specific ALDH substrate (e.g., benzaldehyde) in DMSO.

-

Cofactor Stock: Prepare a 20 mM stock solution of NAD⁺ in assay buffer.

-

Inhibitor Stocks: Prepare a serial dilution of the test compounds (analogs) in DMSO, typically from 10 mM down to 10 nM.

-

-

Assay Procedure:

-

Plate Setup: In a 96-well black, clear-bottom plate, add 2 µL of the inhibitor stock solution (or DMSO for control wells).

-

Enzyme Addition: To each well, add 88 µL of a master mix containing assay buffer, NAD⁺ (final concentration 0.5 mM), and ALDH1A3 enzyme (final concentration 5 µg/mL).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate stock (final concentration 1 mM).

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the rate of NADH production by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over 30 minutes.

-

-

Data Analysis:

-

Validation: The "No Enzyme" and "No Substrate" control wells should show minimal fluorescence increase, validating the assay's specificity. The "DMSO Vehicle" control represents 100% enzyme activity.

-

Calculation: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

IC₅₀ Determination: Normalize the rates relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

2-(Benzyloxy)-3-bromobenzaldehyde is more than a simple chemical intermediate; it is a highly adaptable platform for the rational design of novel bioactive molecules. Its well-defined reactive sites allow for controlled, systematic diversification, making it an ideal scaffold for medicinal chemistry campaigns. The demonstrated success of its analogs as potent ALDH1A3 inhibitors in oncology highlights its therapeutic potential.[6][7]

Future research should continue to explore the vast chemical space accessible from this core. Key directions include:

-

Expansion of Cross-Coupling Partners: Utilizing a broader range of boronic acids and other organometallic reagents in Suzuki and related couplings to generate novel biaryl and heterocyclic structures.

-

Bioisosteric Replacement: Replacing the bromine atom with other functional groups to modulate electronics and explore different chemical interactions.

-

Application in Other Therapeutic Areas: Leveraging the scaffold's versatility to design probes and lead compounds for targets in neurodegenerative and inflammatory diseases.[6]

By combining established synthetic methodologies with modern drug design principles, the 2-(benzyloxy)-3-bromobenzaldehyde scaffold will undoubtedly continue to contribute to the discovery of the next generation of therapeutic agents.

References

- Preparation of 3-bromobenzaldehyde. Google Patents.

-

2-(Benzyloxy)-3-bromobenzaldehyde. PubChem, National Center for Biotechnology Information. URL: [Link]

-

2-(Benzyloxy)benzaldehyde. PubChem, National Center for Biotechnology Information. URL: [Link]

-

3-Bromobenzaldehyde. PubChem, National Center for Biotechnology Information. URL: [Link]

-

Synthesis of 2-bromo-3-benzyloxybenzaldehyde. PrepChem.com. URL: [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. URL: [Link]

-

Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. URL: [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. URL: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, RSC Publishing. URL: [Link]

-

Synthesis of 3-bromobenzaldehyde. PrepChem.com. URL: [Link]

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. URL: [Link]

Sources

- 1. 2-(Benzyloxy)-3-bromobenzaldehyde | C14H11BrO2 | CID 53440787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(benzyloxy)-3-bromobenzaldehyde from 2-hydroxy-3-bromobenzaldehyde via the Williamson ether synthesis. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who utilize substituted benzaldehydes as key intermediates in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline methods for purification and characterization, and address critical safety considerations. The causality behind experimental choices, such as the selection of base and solvent, is explained to empower the user to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Background

2-(Benzyloxy)-3-bromobenzaldehyde is a valuable synthetic intermediate, featuring three distinct functional groups—an aldehyde, a bromoarene, and a benzyl ether—that can be selectively manipulated for the construction of more complex molecular architectures. The aldehyde can undergo a variety of transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The bromo-substituent is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed under hydrogenolysis conditions.

The synthesis described herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an organohalide and an alkoxide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the phenolic proton of 2-hydroxy-3-bromobenzaldehyde is first abstracted by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Reaction Mechanism: The SN2 Pathway

The efficacy of the Williamson ether synthesis hinges on the principles of the SN2 reaction.[2]

-

Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-bromobenzaldehyde. Due to the acidity of phenols, a mild base such as potassium carbonate (K₂CO₃) is sufficient to generate the corresponding phenoxide anion in situ.[3] Stronger bases like sodium hydride (NaH) could be used but are often unnecessary for acidic phenols and may increase the risk of side reactions.[2][4]

-

Nucleophilic Attack: The newly formed phenoxide ion is a potent nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide. This step is a concerted process where the C-O bond forms simultaneously as the C-Br bond breaks.[2] The reaction requires a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[2]

-

Stereochemistry and Substrate Scope: Since benzyl bromide is a primary halide, it is an ideal substrate for the SN2 reaction, as steric hindrance is minimal.[2] The use of secondary or tertiary alkyl halides is generally avoided as they tend to favor elimination (E2) pathways, especially in the presence of a strong nucleophile/base, which would lead to the formation of alkene byproducts.[4]

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is critical. These solvents solvate the potassium cation but leave the phenoxide anion relatively "free," enhancing its nucleophilicity and accelerating the reaction rate.[1][4]

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed, but stoichiometry should be maintained.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Hydroxy-3-bromobenzaldehyde | 201.02 | 1.005 g | 5.0 | 1.0 |

| Benzyl bromide (C₇H₇Br) | 171.04 | 0.941 g (0.65 mL) | 5.5 | 1.1 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 1.037 g | 7.5 | 1.5 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 25 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |

| Deionized Water | - | ~100 mL | - | - |

| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Equipment

-

100 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Rubber septa

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

TLC plates (silica gel), chamber, and UV lamp

-

Glass funnel and filter paper

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble a 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

-

Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Addition of Reagents:

-

To the flask, add 2-hydroxy-3-bromobenzaldehyde (1.005 g, 5.0 mmol) and anhydrous potassium carbonate (1.037 g, 7.5 mmol).

-

Add 25 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes. The mixture should appear as a fine, pale-yellow suspension.

-

-

Initiation of Reaction:

-

Slowly add benzyl bromide (0.65 mL, 5.5 mmol) to the stirring suspension using a syringe.

-

Causality Note: A slight excess of the alkylating agent is used to ensure complete consumption of the starting phenol.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60-70 °C using a heating mantle.

-

Allow the reaction to stir at this temperature for 3-5 hours.[1]

-

-

Monitoring the Reaction:

-

Periodically check the reaction's progress by thin-layer chromatography (TLC).

-

Prepare a TLC plate with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture.

-

The reaction is complete when the starting material spot (2-hydroxy-3-bromobenzaldehyde) is no longer visible under a UV lamp.

-

-

Work-up Procedure:

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate (the crude product) should form.

-

Stir the aqueous suspension for 20-30 minutes to fully precipitate the product and dissolve inorganic salts.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 20 mL).

-

Alternatively, if an oil forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 30 mL).[4]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

-

Final Purification (Recrystallization):

-

The crude solid can be purified by recrystallization.[5] A solvent system like ethanol/water or isopropanol is often effective.

-

Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[5]

-

Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[5]

-

Expected Results and Characterization

-

Yield: 80-95%.[1]

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₄H₁₁BrO₂[6]

-

Molecular Weight: 291.14 g/mol [6]

-

Melting Point: Literature values for similar compounds suggest a melting point in the range of 70-130°C, depending on purity. For example, 2-bromo-3-benzyloxybenzaldehyde has a reported melting point of 125-126°C.[7]

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include a singlet for the aldehyde proton (~10.3 ppm), aromatic protons on both rings (multiplets, ~6.9-7.8 ppm), and a singlet for the benzylic methylene protons (-CH₂-) at ~5.2 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aldehyde carbonyl (~190 ppm), aromatic carbons, and the benzylic carbon (~71 ppm).

-

IR (KBr, cm⁻¹): Characteristic peaks for the aldehyde C=O stretch (~1690 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and aromatic C-H stretches.

Safety and Handling Precautions

This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Benzyl Bromide: This compound is highly toxic, corrosive, and a potent lachrymator (causes tearing).[8] It must be handled with extreme care.

-

Exposure Controls: Always handle in a fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), splash goggles, and a face shield.[9][10]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[11]

-

First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]

-

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with appropriate gloves and avoid inhalation.

-

Potassium Carbonate: While less hazardous, it is an irritant. Avoid creating dust.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Wet solvent or glassware.3. Insufficient temperature or reaction time. | 1. Use freshly opened or oven-dried K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Increase temperature to 80°C or extend reaction time, monitoring by TLC. |

| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up.3. Competing elimination (E2) reaction. | 1. See above.2. Ensure pH of the aqueous layer is neutral or slightly basic during extraction to prevent product from partitioning into the aqueous phase.3. While unlikely with benzyl bromide, ensure the temperature does not exceed 100°C. |

| Presence of Starting Material | 1. Insufficient base or alkylating agent.2. Incomplete reaction. | 1. Ensure stoichiometry is correct (1.1-1.2 eq. of benzyl bromide, 1.5 eq. of K₂CO₃).2. Extend reaction time or slightly increase the temperature. |

References

- Patents, G. (n.d.). Preparation of 3-bromobenzaldehyde.

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-benzyloxybenzaldehyde. Retrieved from [Link]

- Patents, G. (n.d.). Method of producing 3-bromobenzaldehyde.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-3-bromobenzaldehyde. Retrieved from [Link]

-

Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

-

NJ.gov. (n.d.). Benzyl Bromide Hazard Summary. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Benzyloxy)-3-bromobenzaldehyde | C14H11BrO2 | CID 53440787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. westliberty.edu [westliberty.edu]

Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-(benzyloxy)-3-bromobenzaldehyde, a valuable substituted benzaldehyde derivative for applications in medicinal chemistry and materials science. The synthesis is approached in two key stages: the ortho-formylation of 2-bromophenol to yield the intermediate 3-bromo-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to afford the final product. This document offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanisms, safety protocols, and characterization data, designed for researchers in drug development and organic synthesis.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of 2-(benzyloxy)-3-bromobenzaldehyde, featuring a bulky benzyloxy ether and a reactive bromine atom ortho and meta to the aldehyde, respectively, makes it a versatile scaffold for further chemical modifications. The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable and efficient method for the formation of the ether linkage in this target molecule.[1][2][3] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1] In this application, the phenoxide of 3-bromo-2-hydroxybenzaldehyde serves as the nucleophile, and benzyl bromide is the electrophile.

Synthesis Overview

The overall synthetic strategy is a two-step process, commencing with the synthesis of the key intermediate, 3-bromo-2-hydroxybenzaldehyde, followed by the Williamson ether synthesis to yield the desired 2-(benzyloxy)-3-bromobenzaldehyde.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-3-bromobenzaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl compounds is particularly significant in the pharmaceutical and fine chemical industries, where these motifs are prevalent in a myriad of biologically active molecules.[3] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-bromobenzaldehyde, a substrate that presents unique challenges due to steric hindrance and the presence of a reactive aldehyde functionality. The successful coupling of this substrate opens avenues to a diverse range of complex molecular architectures, such as the 2-(benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde derivatives, which are valuable intermediates in drug discovery.[4]

The Reaction Mechanism: A Palladium-Catalyzed Dance

The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The cycle is initiated by a coordinatively unsaturated Palladium(0) species, which is the active catalyst.[1][6]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(Benzyloxy)-3-bromobenzaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes this step, especially with sterically hindered or electron-rich aryl halides.[6][7]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. The presence of a base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[1][8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners on the palladium center, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design: Navigating the Challenges of a Sterically Hindered Substrate

The successful Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-bromobenzaldehyde requires careful consideration of several factors to overcome the challenges posed by its structure.

-

Steric Hindrance: The ortho-benzyloxy group introduces significant steric bulk around the reaction center, which can impede the oxidative addition step. To address this, the selection of a highly active catalyst system is paramount. Palladium catalysts paired with bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos), are particularly effective for coupling sterically hindered aryl halides.[7][9] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition.[7]

-

Aldehyde Functionality: The presence of the aldehyde group introduces the possibility of side reactions, such as aldol condensation, under strongly basic conditions. Therefore, the choice of a moderately strong, non-nucleophilic base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are effective in promoting transmetalation without interfering with the aldehyde group.[9]

-

Solvent System: The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the reaction at an appropriate temperature. A mixture of an organic solvent and water is commonly employed. The organic solvent, such as dioxane or toluene, dissolves the organic substrates and the catalyst, while the water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-bromobenzaldehyde with a generic arylboronic acid.

Materials and Reagents:

-

2-(Benzyloxy)-3-bromobenzaldehyde

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure:

-

Preparation: In a Schlenk flask, combine 2-(Benzyloxy)-3-bromobenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Loading: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio, ensuring all solids are suspended).

-

Catalyst Addition: Add the pre-weighed catalyst and ligand to the reaction mixture under a stream of inert gas.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-(benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde derivative.[10]

Table 1: Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A stable and commonly used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] |

| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered substrates.[7][9] |

| Base | K₂CO₃ or K₃PO₄ | Moderately strong, non-nucleophilic bases that activate the boronic acid without promoting side reactions with the aldehyde.[9] |

| Solvent | Dioxane/Water or Toluene/Water | A biphasic system that dissolves both organic and inorganic components and facilitates the reaction.[6] |

| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier, especially for the oxidative addition of a hindered substrate. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |

Experimental Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use fresh, high-purity catalyst and ligand.- Ensure thorough degassing of solvents and proper inert gas technique.- Use anhydrous solvents and dry reagents. |

| Formation of homocoupled byproducts | - Slow transmetalation relative to other pathways | - Adjust the base or solvent system.- Ensure the boronic acid is of high quality. |

| Debromination of the starting material | - Presence of water and base can lead to hydrodehalogenation. | - Use anhydrous conditions as much as possible, although some water is necessary.- A milder base like KF might be considered.[8] |

| Aldehyde-related side reactions | - Base is too strong or nucleophilic. | - Use K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or alkoxides. |

| Difficulty in product purification | - Co-elution with byproducts or starting materials. | - Optimize the eluent system for column chromatography.- Consider recrystallization if the product is a solid.[10] |

Conclusion

The Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-bromobenzaldehyde is a challenging yet highly rewarding transformation that provides access to valuable biaryl aldehyde building blocks. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can successfully navigate the steric and electronic challenges posed by this substrate. The protocol and insights provided in this guide are intended to serve as a robust starting point for the synthesis and exploration of novel chemical entities in the pursuit of new therapeutic agents and advanced materials.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(45), 15282–15290. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US6624331B1 - Process for the preparation of benzyloxyacetaldehyde.

-

American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

-

American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

-

ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. Retrieved from [Link]

-

ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

American Chemical Society. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

Synthesis of Novel ALDH1A3 Inhibitors from 2-(Benzyloxy)-3-bromobenzaldehyde: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of potent and selective Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors, starting from the versatile building block, 2-(benzyloxy)-3-bromobenzaldehyde. ALDH1A3 is a critical enzyme implicated in the survival and chemoresistance of cancer stem cells (CSCs), making it a high-value target for novel oncology therapeutics.[1][2] This document outlines a strategic synthetic approach, featuring a key Suzuki-Miyaura cross-coupling reaction followed by reductive amination, to generate a library of potential ALDH1A3 inhibitors. Detailed, field-proven protocols for the synthesis of the starting material, the subsequent inhibitor synthesis, and the biological evaluation of the final compounds are provided. This guide is intended to empower researchers to accelerate their drug discovery efforts targeting ALDH1A3.

Introduction: The Rationale for Targeting ALDH1A3 in Oncology

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The isoform ALDH1A3, in particular, has emerged as a significant player in cancer biology. It is a key enzyme in the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell differentiation and proliferation.[1]

Elevated ALDH1A3 expression and activity are increasingly recognized as a hallmark of cancer stem cells (CSCs) in a variety of malignancies, including glioblastoma, breast, and lung cancer.[1][3] This subpopulation of tumor cells is thought to be responsible for tumor initiation, metastasis, and relapse. ALDH1A3 contributes to the CSC phenotype by promoting self-renewal, proliferation, and survival, in part through the production of retinoic acid which can, in turn, induce the expression of survival factors.[4] Furthermore, the detoxifying activity of ALDH1A3 can confer resistance to a range of chemotherapeutic agents, contributing to treatment failure.[1][2] Consequently, the development of selective ALDH1A3 inhibitors represents a promising therapeutic strategy to target CSCs, overcome chemoresistance, and ultimately improve patient outcomes.

This guide details a robust synthetic strategy to access novel chemical matter for ALDH1A3 inhibition, beginning with the readily accessible 2-(benzyloxy)-3-bromobenzaldehyde. The proposed synthetic route, depicted below, leverages the versatility of palladium-catalyzed cross-coupling to introduce molecular diversity, followed by a reliable reductive amination to build out the final inhibitor scaffold.

Caption: Proposed synthetic workflow for ALDH1A3 inhibitors.

I. Synthesis of the Key Starting Material: 2-(Benzyloxy)-3-bromobenzaldehyde

The synthesis of the starting material is a crucial first step. It is prepared in two stages from commercially available 2-bromophenol: ortho-formylation to yield 3-bromo-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to protect the hydroxyl group as a benzyl ether.

Protocol 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

This protocol is adapted from the procedure described by Hansen and Skattebøl.[5][6] The reaction involves the ortho-formylation of 2-bromophenol using paraformaldehyde and anhydrous magnesium chloride.

Reaction Scheme:

Caption: Ortho-formylation of 2-bromophenol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromophenol | 173.01 | 8.65 g | 50 mmol |

| Anhydrous Magnesium Chloride | 95.21 | 9.52 g | 100 mmol |

| Paraformaldehyde | 30.03 | 4.50 g | 150 mmol |

| Triethylamine | 101.19 | 10.12 g | 100 mmol |

| Dry Tetrahydrofuran (THF) | - | 250 mL | - |

| 1 N Hydrochloric Acid | - | 300 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Hexane | - | 50 mL | - |

Procedure:

-

Under an inert atmosphere (e.g., argon), equip a dry 500-mL three-necked round-bottomed flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).

-

Add dry tetrahydrofuran (250 mL) to the flask.

-

To the stirred suspension, add 2-bromophenol (8.65 g, 50 mmol) followed by triethylamine (10.12 g, 100 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 300 mL of 1 N hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-bromo-2-hydroxybenzaldehyde as a solid.

Protocol 2: O-Benzylation of 3-Bromo-2-hydroxybenzaldehyde

This protocol employs a standard Williamson ether synthesis to protect the phenolic hydroxyl group.

Reaction Scheme:

Caption: O-benzylation of 3-bromo-2-hydroxybenzaldehyde.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 4.02 g | 20 mmol |

| Benzyl Bromide | 171.04 | 4.10 g | 24 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.53 g | 40 mmol |

| Acetone | - | 100 mL | - |

| Water | - | 100 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 250-mL round-bottomed flask, dissolve 3-bromo-2-hydroxybenzaldehyde (4.02 g, 20 mmol) in acetone (100 mL).

-

Add potassium carbonate (5.53 g, 40 mmol) and benzyl bromide (4.10 g, 24 mmol) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-